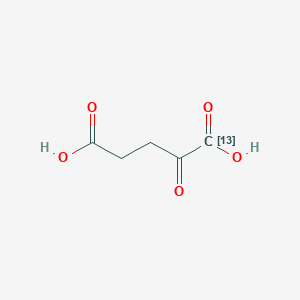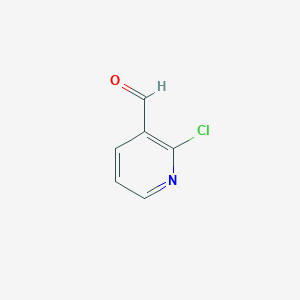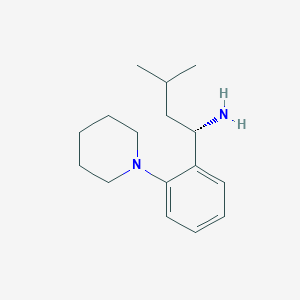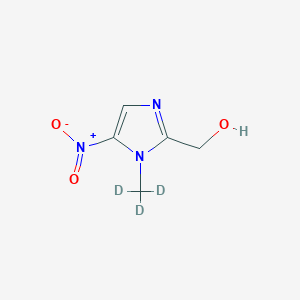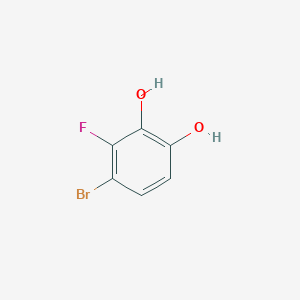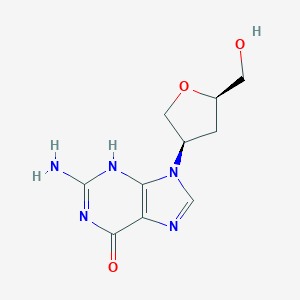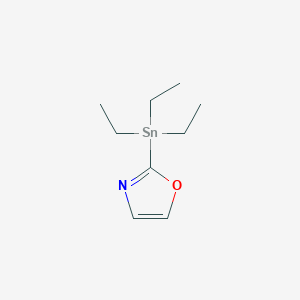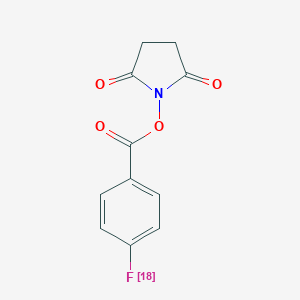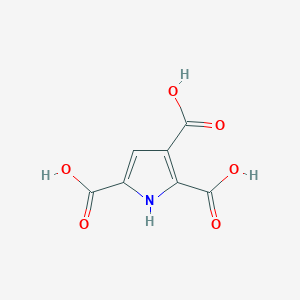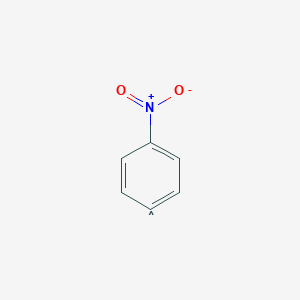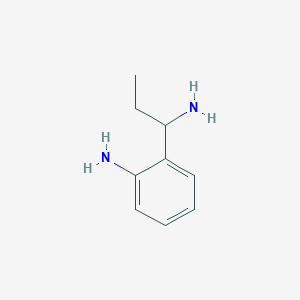
2-(1-Aminopropyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminopropyl)aniline, also known as o-APAN, is a chemical compound that belongs to the class of aromatic amines. It is commonly used in scientific research due to its unique properties and potential applications in various fields such as medicine, pharmacology, and materials science.
作用机制
The mechanism of action of 2-(1-Aminopropyl)aniline is not fully understood. However, studies have shown that it exerts its biological effects through various pathways, including the inhibition of reactive oxygen species (ROS) production, the modulation of pro-inflammatory cytokines, and the activation of antioxidant enzymes. In addition, it has been shown to interact with various cellular targets, including DNA, proteins, and lipids.
生化和生理效应
2-(1-Aminopropyl)aniline has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative damage and prevent the development of various diseases such as cancer, diabetes, and cardiovascular diseases. In addition, it has been shown to possess anti-inflammatory properties, which can reduce inflammation and alleviate symptoms associated with various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Furthermore, it has been shown to possess antimicrobial properties, which can inhibit the growth of various bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of using 2-(1-Aminopropyl)aniline in lab experiments is its relatively simple synthesis method, which yields high purity and yield of the product. In addition, it possesses unique properties that make it a promising candidate for drug development, materials science, and biosensor development. However, one of the main limitations of using 2-(1-Aminopropyl)aniline is its potential toxicity, which can limit its use in certain applications. Therefore, it is important to use caution when handling and using this chemical compound in lab experiments.
未来方向
There are several future directions for the study of 2-(1-Aminopropyl)aniline. One of the main directions is the further investigation of its potential applications in drug development, particularly in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In addition, further research is needed to understand the mechanism of action of 2-(1-Aminopropyl)aniline and its interaction with various cellular targets. Furthermore, the development of new synthesis methods and the modification of its chemical structure could lead to the development of new compounds with improved properties and potential applications. Finally, the development of biosensors and electrochemical devices using 2-(1-Aminopropyl)aniline could lead to the development of new diagnostic tools and medical devices.
Conclusion
2-(1-Aminopropyl)aniline is a chemical compound that possesses unique properties and potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been extensively studied for its potential applications in drug development, materials science, and biosensor development. Further research is needed to fully understand its mechanism of action and potential applications. However, caution must be taken when handling and using this chemical compound in lab experiments due to its potential toxicity.
合成方法
The synthesis of 2-(1-Aminopropyl)aniline can be achieved through several methods, including the reduction of 2-nitropropane with iron powder, the reaction of 2-bromo-1-propanol with aniline, and the reductive amination of benzaldehyde with 1-amino-2-propanol. However, the most common method for synthesizing 2-(1-Aminopropyl)aniline is the reduction of 2-nitropropane with iron powder in the presence of an acid catalyst. This method is relatively simple, cost-effective, and yields high purity and yield of the product.
科学研究应用
2-(1-Aminopropyl)aniline has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. In addition, it has been used as a building block for the synthesis of various organic compounds, including dyes, polymers, and liquid crystals. Furthermore, 2-(1-Aminopropyl)aniline has been investigated for its potential use in the development of biosensors and electrochemical devices.
属性
CAS 编号 |
133332-53-3 |
|---|---|
产品名称 |
2-(1-Aminopropyl)aniline |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC 名称 |
2-(1-aminopropyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,8H,2,10-11H2,1H3 |
InChI 键 |
UUZCNFWPRJSBHJ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1N)N |
规范 SMILES |
CCC(C1=CC=CC=C1N)N |
同义词 |
Benzenemethanamine, 2-amino-alpha-ethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



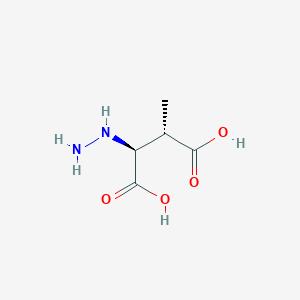
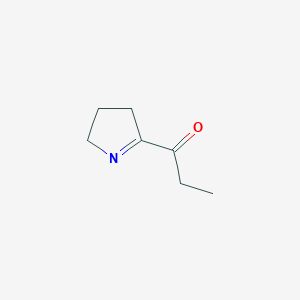
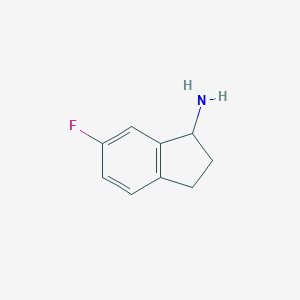
![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)
